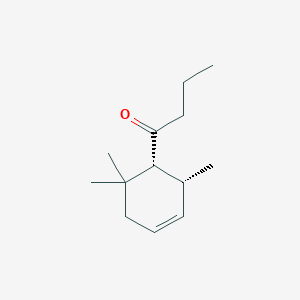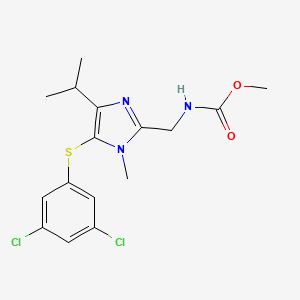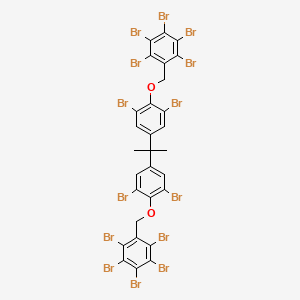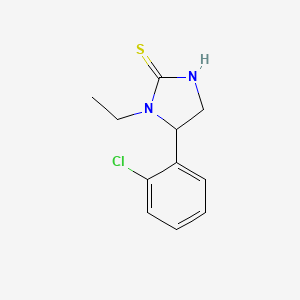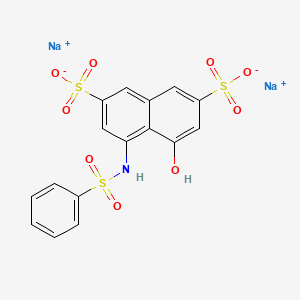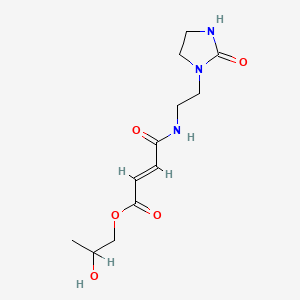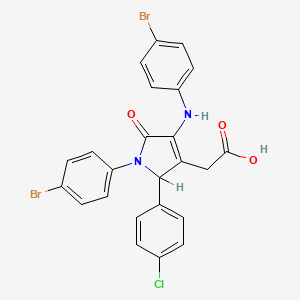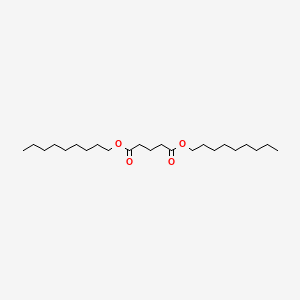
Dinonyl pentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pentanedioic acid, di-C9-11-alkyl esters typically involves the esterification of pentanedioic acid with C9-11 alcohols. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards ester formation.
Industrial Production Methods: In industrial settings, the esterification process is often carried out in large reactors with continuous removal of water to ensure high yields. The reaction mixture is then purified through distillation to obtain the desired ester product with high purity.
Chemical Reactions Analysis
Types of Reactions: Pentanedioic acid, di-C9-11-alkyl esters can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to pentanedioic acid and the corresponding alcohols in the presence of water and an acid or base catalyst.
Transesterification: The ester can react with other alcohols to form different esters.
Oxidation: The ester can be oxidized to form carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst, heat.
Transesterification: Alcohol, acid or base catalyst, heat.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: Pentanedioic acid and C9-11 alcohols.
Transesterification: New esters and the original alcohols.
Oxidation: Carboxylic acids.
Scientific Research Applications
Pentanedioic acid, di-C9-11-alkyl esters have various applications in scientific research and industry:
Chemistry: Used as intermediates in the synthesis of other chemical compounds.
Biology: Studied for their potential biological activities and interactions with biological molecules.
Medicine: Investigated for their potential use in drug formulations and delivery systems.
Industry: Used as plasticizers, lubricants, and in the production of polymers and resins.
Mechanism of Action
The mechanism of action of Pentanedioic acid, di-C9-11-alkyl esters involves their interaction with biological membranes and proteins. The ester can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the ester can interact with proteins, potentially altering their structure and function. These interactions can lead to various biological effects, depending on the specific context and concentration of the ester .
Comparison with Similar Compounds
- Pentanedioic acid, di-C8-10-alkyl esters
- Pentanedioic acid, di-C12-14-alkyl esters
- Hexanedioic acid, di-C9-11-alkyl esters
Comparison: Pentanedioic acid, di-C9-11-alkyl esters are unique due to their specific alkyl chain length, which imparts distinct physical and chemical properties. Compared to similar compounds with different alkyl chain lengths, Pentanedioic acid, di-C9-11-alkyl esters may exhibit different solubility, melting points, and reactivity. These differences can influence their suitability for various applications, making them more or less desirable depending on the specific requirements of the application .
Properties
CAS No. |
5137-27-9 |
|---|---|
Molecular Formula |
C23H44O4 |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
dinonyl pentanedioate |
InChI |
InChI=1S/C23H44O4/c1-3-5-7-9-11-13-15-20-26-22(24)18-17-19-23(25)27-21-16-14-12-10-8-6-4-2/h3-21H2,1-2H3 |
InChI Key |
PQTCVOMLHLUVAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCC(=O)OCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


